
2,2-Dimethylbutyric acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimebutic acid can be synthesized through various organic synthesis methods. One common method involves the oxidation of 2,2-dimethylbutanol using an oxidizing agent such as potassium permanganate or chromium trioxide . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In industrial settings, dimebutic acid can be produced through the catalytic hydrogenation of 2,2-dimethylbutyronitrile. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions . The resulting product is then purified through distillation and crystallization techniques to obtain high-purity dimebutic acid.
Chemical Reactions Analysis
Types of Reactions
Dimebutic acid undergoes several types of chemical reactions, including:
Substitution: Dimebutic acid can undergo nucleophilic substitution reactions with halides to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic conditions, controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions, low temperature.
Substitution: Halides (e.g., chlorine, bromine); basic or acidic conditions, moderate temperature.
Major Products Formed
Oxidation: 2,2-Dimethylbutanoic acid derivatives.
Reduction: 2,2-Dimethylbutanol.
Substitution: Substituted dimebutic acid derivatives.
Scientific Research Applications
Dimebutic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dimebutic acid involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in fatty acid metabolism, leading to changes in cellular energy production and lipid synthesis . Additionally, dimebutic acid can influence gene expression and protein synthesis, further affecting cellular functions and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylbutanoic acid: A structural isomer with similar chemical properties.
2,2-Dimethylbutyric acid: Another structural isomer with comparable reactivity.
2,2-Dimethylbutyronitrile: A precursor used in the synthesis of dimebutic acid.
Uniqueness
Dimebutic acid is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Its ability to modulate metabolic pathways and influence gene expression makes it a valuable compound for research in various scientific fields .
Biological Activity
2,2-Dimethylbutyric acid (DMB), also known as HST5040, is a branched-chain fatty acid that has garnered attention for its potential therapeutic applications, particularly in treating metabolic disorders such as propionic acidemia (PA) and methylmalonic acidemia (MMA). This article reviews the biological activities of DMB, focusing on its pharmacological properties, mechanisms of action, and clinical implications.
This compound is classified as a short-chain fatty acid (SCFA) with the molecular formula and a molecular weight of 116.16 g/mol. It is characterized by its branched structure, which influences its biological activity.
DMB exhibits several biological activities that are primarily attributed to its role in metabolic pathways:
- Inhibition of Toxic Metabolites : DMB has been shown to reduce the accumulation of toxic metabolites in conditions like PA and MMA by enhancing the catabolism of propionyl-CoA (P-CoA) and methylmalonyl-CoA (M-CoA) .
- Induction of Fetal Hemoglobin : Research indicates that sodium 2,2-dimethylbutyrate (SDMB), a derivative of DMB, stimulates fetal globin synthesis. This mechanism is crucial for treating beta hemoglobinopathies such as sickle cell disease and beta-thalassemia .
- Cell Proliferation : DMB has been linked to the stimulation of erythroid cell proliferation through the activation of growth-promoting genes such as c-myb and c-myc. This effect is mediated by prolonged activation of signal transducer and activator of transcription (STAT)-5 .
Pharmacokinetics
The pharmacokinetic profile of DMB has been evaluated in clinical trials. A phase 1 study revealed that SDMB was well-tolerated across various dosages (2 to 20 mg/kg), with a terminal half-life ranging from 9 to 15 hours. Increases in reticulocyte counts were observed, indicating enhanced erythropoiesis .
Case Study: Propionic Acidemia and Methylmalonic Acidemia
In a clinical setting, DMB has been investigated for its efficacy in managing PA and MMA. A study demonstrated that treatment with DMB effectively reduced the ratio of C3/C2 metabolites in patients with these disorders, suggesting a potential role in mitigating metabolic crises associated with these conditions .
Safety and Tolerability
The safety profile of DMB has been assessed in multiple studies. The absence of significant adverse effects during clinical trials supports its potential for therapeutic use. Notably, no clinically relevant laboratory abnormalities were reported following administration .
Comparative Analysis
The following table summarizes key findings related to the biological activity of DMB compared to other short-chain fatty acids:
Compound | Mechanism of Action | Clinical Application | Safety Profile |
---|---|---|---|
This compound | Reduces toxic metabolites; induces fetal hemoglobin | Treatment for PA and MMA; beta hemoglobinopathies | Well-tolerated; minimal side effects |
Sodium Butyrate | Inhibits histone deacetylases; induces apoptosis | Cancer therapy; metabolic disorders | Moderate side effects reported |
Arginine Butyrate | Induces fetal hemoglobin; promotes cell survival | Sickle cell disease | Some gastrointestinal side effects |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing esters of 2,2-dimethylbutyric acid, and how can reaction efficiency be optimized?
- Methodological Answer : Esters of this compound are synthesized via acid-catalyzed esterification. A Dean-Stark apparatus with a molar ratio of 1:6 (acid:alcohol) shifts equilibrium toward product formation by removing water. Sulfuric acid is typically used as a catalyst. Post-reaction purification involves distilling excess alcohol and column chromatography to achieve >99.5% purity . Efficiency is enhanced by optimizing catalyst concentration and reaction time while monitoring water removal.
Q. How do the physicochemical properties of this compound influence its applications in organic synthesis?
- Key Properties :
- Boiling Point : 176–178°C (decomposes at 94–96°C under reduced pressure) .
- Density : 0.928 g/cm³; Refractive Index : 1.4154 .
- Acidity : pKa ≈ 4.8 (typical for branched carboxylic acids).
Q. What purification techniques ensure high-purity this compound for research use?
- Purification Protocol :
Distillation : Remove low-boiling impurities under reduced pressure (5 mmHg) to avoid thermal decomposition .
Chromatography : Use silica gel column chromatography with a hexane/ethyl acetate gradient for final purification .
Purity Validation : Confirm via GC-MS or NMR spectroscopy, ensuring absence of esterification byproducts or residual solvents .
Advanced Research Questions
Q. How can vapor-liquid equilibrium (VLE) data for this compound esters be accurately determined, and what challenges arise in extrapolating these data?
- Experimental Design :
- Use the transfer method to estimate saturated vapor pressure. A 3-parameter equation (e.g., Antoine-like) models temperature dependence .
- Challenges include decomposition at high temperatures (e.g., methyl ester decomposes near 176°C) and non-ideal behavior in polar solvents. Calibration with inert reference compounds minimizes errors .
Q. What computational approaches are employed to model reactions involving this compound, and how do they compare with experimental results?
- DFT Modeling : Density Functional Theory (DFT) calculations, such as those for sodium 2,2-dimethylbutyrate-CO₂ adducts, predict spatial conformations and binding energies. These are validated against experimental IR and XRD data, with deviations <5% in enthalpy calculations .
- Limitations : Solvent effects and steric interactions in branched systems often require hybrid implicit/explicit solvation models for accuracy .
Q. How should researchers address discrepancies in reported thermodynamic properties of this compound?
- Resolution Strategy :
Purity Analysis : Verify sample purity via elemental analysis or HPLC to rule out impurities affecting measurements (e.g., decomposition products) .
Method Comparison : Cross-validate vapor pressure data using static vs. dynamic methods to identify systematic errors .
Thermogravimetric Analysis (TGA) : Quantify decomposition thresholds (e.g., 94–96°C under vacuum) to adjust reported boiling points .
Analytical and Methodological Questions
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
- Recommended Techniques :
- ¹H/¹³C NMR : Identify branching patterns (e.g., δ 1.15 ppm for geminal dimethyl groups) and ester carbonyl signals (δ 170–175 ppm) .
- FT-IR : Confirm carboxylic acid (1700–1725 cm⁻¹) and ester (1740–1760 cm⁻¹) functional groups .
- MS (EI) : Fragmentation patterns distinguish isomers, such as m/z 57 (tert-butyl fragment) .
Q. How does steric hindrance in this compound impact its reactivity in nucleophilic acyl substitution?
- Mechanistic Insight : The geminal dimethyl groups hinder nucleophilic attack at the carbonyl carbon, reducing reaction rates. Kinetic studies show a 30–40% decrease in acylation efficiency compared to linear analogs. Strategies like using bulky leaving groups (e.g., tosylates) or elevated temperatures mitigate this .
Properties
IUPAC Name |
2,2-dimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAXHMVRKOTJKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032811 | |
Record name | 2,2-Dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
595-37-9 | |
Record name | 2,2-Dimethylbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=595-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethylbutanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dimebutic Acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY606CN05O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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